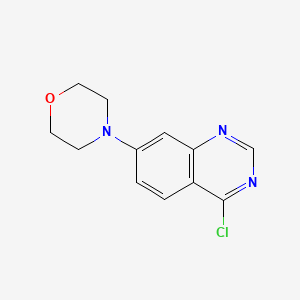

4-(4-Chloroquinazolin-7-yl)morpholine

Description

BenchChem offers high-quality 4-(4-Chloroquinazolin-7-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloroquinazolin-7-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chloroquinazolin-7-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-12-10-2-1-9(7-11(10)14-8-15-12)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFIGWQWNINBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)C(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Chloroquinazolin-7-yl)morpholine chemical properties

An In-depth Technical Guide to 4-(4-Chloroquinazolin-7-yl)morpholine: A Privileged Scaffold for Kinase Inhibitor Discovery

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, most notably for its role in the development of targeted cancer therapies. When functionalized with a morpholine moiety—a group known to enhance aqueous solubility and favorable pharmacokinetic properties—the resulting scaffold becomes a highly valuable building block for drug discovery. This guide provides a comprehensive technical overview of 4-(4-chloroquinazolin-7-yl)morpholine, a key intermediate for the synthesis of advanced kinase inhibitors and other biologically active molecules. We will explore its chemical properties, a robust synthesis protocol, potential biological mechanisms of action, and the analytical methodologies required for its characterization, providing researchers with the foundational knowledge to leverage this compound in their discovery programs.

Introduction: The Convergence of Two Privileged Scaffolds

The quinazoline ring system is a bicyclic heterocycle recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Its derivatives, particularly 4-anilinoquinazolines, have been extensively developed as potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), leading to FDA-approved drugs such as gefitinib and erlotinib.[1][2] The strategic importance of the 4-chloro substituent on the quinazoline ring lies in its function as a reactive handle, enabling nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functional groups.[1]

The morpholine heterocycle is another critical component in drug design. Its inclusion in a molecule often improves the overall pharmacokinetic profile, enhancing solubility, metabolic stability, and central nervous system (CNS) penetration.[3][4] The oxygen atom of the morpholine ring can also act as a hydrogen bond acceptor, contributing to target binding affinity, as seen in PI3K inhibitors.[3]

The compound 4-(4-chloroquinazolin-7-yl)morpholine merges these two powerful motifs. It serves as a pre-functionalized, advanced intermediate, perfectly poised for the synthesis of compound libraries targeting kinases and other enzymes implicated in oncology and beyond. The presence of the reactive C4-chloro group allows for the introduction of various aryl amines to complete the pharmacophore required for kinase inhibition.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research. The key identifiers and physicochemical characteristics of 4-(4-chloroquinazolin-7-yl)morpholine are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(4-chloroquinazolin-7-yl)morpholine | [5] |

| Synonyms | 4-chloro-7-morpholinoquinazoline, 4-Chloro-7-(morpholin-4-yl)quinazoline | [5] |

| CAS Number | 1334602-74-2 | [5] |

| Molecular Formula | C₁₂H₁₂ClN₃O | [5] |

| Molecular Weight | 249.70 g/mol | [5] |

| Physical Form | Solid | — |

| Purity | Typically ≥97% | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere | — |

| InChI Key | GKFIGWQWNINBID-UHFFFAOYSA-N | — |

Synthesis and Purification

The synthesis of 4-(4-chloroquinazolin-7-yl)morpholine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of the C4-chloro position on a suitable quinazoline precursor. The most logical starting material is 4,7-dichloroquinazoline.

Proposed Synthetic Pathway

The reaction proceeds by the displacement of the C4-chloride of 4,7-dichloroquinazoline by the secondary amine of morpholine. The C7-chloride is significantly less reactive towards nucleophilic substitution, allowing for a regioselective reaction.

Caption: Synthetic workflow for 4-(4-chloroquinazolin-7-yl)morpholine.

Detailed Experimental Protocol

Causality: This protocol is based on established methods for the amination of 4-chloroquinazolines and related heterocycles.[6][7] The C4 position is electron-deficient due to the adjacent ring nitrogens, making it highly susceptible to nucleophilic attack. The use of a solvent like isopropanol or DMF facilitates the reaction, and heating provides the necessary activation energy. A base can be used to scavenge the HCl byproduct, driving the reaction to completion.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,7-dichloroquinazoline (1.0 eq). Suspend the starting material in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) (approx. 5-10 mL per mmol of starting material).

-

Addition of Reagents: Add morpholine (1.5-2.0 eq) to the suspension. If desired, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to 80-120°C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration, washed with cold solvent (e.g., isopropanol or diethyl ether), and dried under vacuum.

-

If the product remains in solution, concentrate the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Biological Activity and Putative Mechanism of Action

While specific biological data for 4-(4-chloroquinazolin-7-yl)morpholine is not extensively published, its structure strongly suggests a role as an intermediate for kinase inhibitors. The 4-aminoquinazoline scaffold is a well-established ATP-competitive inhibitor of numerous kinases.[1] The final active compound, typically a 4-anilinoquinazoline derivative, mimics the adenine portion of ATP, binding to the hinge region of the kinase catalytic domain.

The morpholine moiety at the C7 position is expected to occupy the solvent-exposed region of the ATP-binding pocket. This can be leveraged to enhance solubility and fine-tune binding interactions. Therefore, this compound is a precursor to molecules that likely inhibit signaling pathways driven by RTKs, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Putative inhibition of an RTK signaling pathway.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, structure, and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for both the quinazoline and morpholine moieties. The aromatic protons on the quinazoline ring will appear in the downfield region (typically 7.5-9.0 ppm). The morpholine protons will present as two distinct multiplets, typically around 3.5-4.0 ppm (for -N-CH₂-) and 3.8-4.2 ppm (for -O-CH₂-), each integrating to 4 protons.[8]

-

¹³C NMR: The spectrum will show signals for the aromatic carbons of the quinazoline core and two signals for the aliphatic carbons of the morpholine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at approximately m/z 250.7, corresponding to the protonated molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be clearly visible, providing definitive evidence of its presence.[6]

-

High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a reversed-phase HPLC method.[9][10]

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% trifluoroacetic acid or formic acid).

-

Detection: UV detection at a wavelength where the quinazoline chromophore absorbs strongly (e.g., 254 nm or 340 nm).

-

Expected Result: A pure sample should yield a single major peak.

-

Safety and Handling

Based on available safety data for this compound and related structures, the following precautions should be observed.

| Hazard Class | GHS Pictogram | H-Statement(s) | P-Statement(s) (Selected) |

| Acute Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 4-(4-chloroquinazolin-7-yl)morpholine is as a versatile chemical intermediate.[5] Its structure is designed for subsequent modification, making it a valuable starting point for structure-activity relationship (SAR) studies.

-

Scaffold for Kinase Inhibitors: The C4-chloro group is an excellent electrophilic site for SNAr reactions with a wide variety of anilines and other amines. This allows for the rapid synthesis of libraries of 4-aminoquinazoline derivatives to probe the ATP-binding sites of various kinases.[1]

-

Fragment-Based Drug Design: The molecule itself can be considered a high-value fragment for fragment-based screening campaigns, combining two biologically relevant pharmacophores.

-

Lead Optimization: The morpholine group can be introduced into a lead series via this intermediate to improve properties like solubility, metabolic stability, and cell permeability, which are critical for advancing a compound toward clinical development.[3]

Conclusion

4-(4-chloroquinazolin-7-yl)morpholine is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. By providing a pre-built scaffold that combines the kinase-targeting potential of the quinazoline core with the favorable pharmacokinetic profile imparted by the morpholine moiety, it significantly streamlines the synthesis of novel therapeutic candidates. Researchers equipped with an understanding of its properties, synthesis, and potential applications are well-positioned to accelerate the development of the next generation of targeted therapies.

References

-

Klos, J. R., & Głowka, F. K. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2355–2363. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 7- or 8-(N-substituted)-2-morpholino... [Image]. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

-

ResearchGate. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

-

PubMed. (1998). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives [Table]. Retrieved from [Link]

-

Aparicio-Acosta, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]

-

ResearchGate. (2024). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN101348471B - Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.

-

Iannitelli, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1960–1979. Available at: [Link]

-

Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 219–228. Available at: [Link]

-

Stankiewicz, A. M., et al. (2022). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. International Journal of Molecular Sciences, 23(21), 13328. Available at: [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

Kaur, K., et al. (2010). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry, 53(8), 3049–3060. Available at: [Link]

-

Tzara, A., & Detsi, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. Available at: [Link]

-

MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

Matijević, M., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(19), 6542. Available at: [Link]

-

Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 18, 656–666. Available at: [Link]

-

ResearchGate. (2015). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinazoline-4-one derivatives (7 a-e) [Image]. Retrieved from [Link]

-

Kim, C. H., Leblanc, P., & Kim, K. S. (2014). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of medicinal chemistry, 57(19), 7973–7978. Available at: [Link]

-

Hu, C., et al. (2012). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry Letters, 22(19), 6293–6297. Available at: [Link]

-

Szymański, P., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(22), 5250. Available at: [Link]

-

Li, X., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(1), 103. Available at: [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

4-(4-Chloroquinazolin-7-yl)morpholine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine

Abstract

This technical guide provides a comprehensive, in-depth exploration of a reliable and well-established synthetic pathway for 4-(4-chloroquinazolin-7-yl)morpholine, a key heterocyclic building block in medicinal chemistry and drug development. This document is structured to provide researchers, scientists, and process chemists with not only a step-by-step protocol but also the underlying chemical principles and mechanistic insights that govern each transformation. By explaining the causality behind experimental choices, this guide aims to empower researchers to troubleshoot and adapt the methodology effectively. The synthesis is presented as a three-part sequence, beginning with the construction of the quinazolinone core, followed by nucleophilic aromatic substitution to introduce the morpholine moiety, and culminating in a deoxychlorination to yield the final product.

Introduction and Strategic Overview

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved anticancer drugs.[1][2] Specifically, 7-substituted 4-chloroquinazolines serve as critical intermediates for the synthesis of kinase inhibitors, where the 4-chloro group acts as a reactive handle for introducing various nucleophiles, often anilines, to modulate biological activity.[3] 4-(4-Chloroquinazolin-7-yl)morpholine is a valuable synthon in this context, offering a pre-functionalized core for further elaboration in drug discovery programs.

The synthetic strategy detailed herein is designed for efficiency and scalability, proceeding through readily accessible intermediates. The pathway leverages a logical sequence of well-understood organic transformations:

-

Heterocyclic Ring Formation: Construction of the foundational 7-fluoroquinazolin-4(3H)-one ring system from a commercially available substituted anthranilic acid.

-

Nucleophilic Aromatic Substitution (SNAr): Strategic installation of the morpholine group at the C7 position, exploiting the activating effect of the fluorine substituent as a leaving group.

-

Aromatization via Deoxychlorination: Conversion of the C4-hydroxyl (in its keto-enol tautomeric form) of the quinazolinone to the target C4-chloro group, which activates the scaffold for subsequent nucleophilic substitutions.

This approach ensures high regioselectivity and provides a robust route to the desired product.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and logical path from the target molecule to simple, commercially available starting materials. The primary disconnections involve the two key carbon-heteroatom bonds formed during the synthesis: the C4-Cl bond and the C7-N bond.

Caption: Retrosynthetic pathway for 4-(4-chloroquinazolin-7-yl)morpholine.

The Synthetic Pathway: Principles and Protocols

The synthesis is executed in three distinct stages, each building upon the last to assemble the final molecule.

Part 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one (Intermediate 1)

Principle & Mechanistic Insight: The initial step involves the construction of the quinazolinone heterocyclic system. This is achieved through the condensation of 2-amino-4-fluorobenzoic acid with formamidine acetate.[4] 2-Amino-4-fluorobenzoic acid provides the benzene ring and the two requisite functional groups (amine and carboxylic acid). Formamidine acetate serves as a one-carbon electrophile, providing what will become the C2 carbon of the quinazoline ring. The reaction proceeds via an initial nucleophilic attack of the anthranilic acid's amino group on the formamidine, followed by an intramolecular cyclization and dehydration to yield the stable, fused heterocyclic product. Ethanol is a common solvent for this transformation, and refluxing provides the necessary thermal energy to drive the reaction to completion.[4]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-fluorobenzoic acid (1.0 eq) and formamidine acetate (2.0 eq).

-

Add ethanol to the flask to create a slurry (approx. 1.1 mL per gram of benzoic acid).

-

Heat the reaction mixture to reflux and maintain for 18-24 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature, then add water (approx. 18 mL per gram of benzoic acid) to precipitate the product.

-

Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with a 70% ethanol/water solution to remove any remaining impurities.

-

Dry the white solid product under vacuum to yield 7-fluoroquinazolin-4(3H)-one.[4]

Quantitative Data:

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Typical Quantity (Example) |

| 2-Amino-4-fluorobenzoic Acid | 155.12 | 1.0 | 13.5 g (87 mmol) |

| Formamidine Acetate | 104.11 | 2.0 | 18.1 g (174 mmol) |

| Ethanol | 46.07 | Solvent | 15 mL |

| Water | 18.02 | Work-up | 250 mL |

Yields for this step are typically high, often approaching 99%.[4]

Part 2: Synthesis of 7-Morpholinoquinazolin-4(3H)-one (Intermediate 2)

Principle & Mechanistic Insight: This stage involves a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the C7 position of 7-fluoroquinazolin-4(3H)-one is an effective leaving group, particularly as the ring is somewhat electron-deficient. Morpholine, a secondary amine, acts as the nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of morpholine on the carbon bearing the fluorine atom. The subsequent loss of the fluoride ion restores aromaticity and yields the desired 7-morpholino substituted product. This reaction is typically performed at elevated temperatures to overcome the activation energy barrier, and often in a polar aprotic solvent or using an excess of morpholine which can also act as the solvent and base.

Experimental Protocol:

-

In a sealed reaction vessel, combine 7-fluoroquinazolin-4(3H)-one (1.0 eq) and morpholine (5.0-10.0 eq). The excess morpholine serves as both reactant and solvent.

-

Heat the mixture to 120-140 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the mixture to precipitate the product.

-

Collect the solid by vacuum filtration, washing thoroughly with water to remove excess morpholine.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-morpholinoquinazolin-4(3H)-one as a solid.

Quantitative Data:

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. |

| 7-Fluoroquinazolin-4(3H)-one | 164.13 | 1.0 |

| Morpholine | 87.12 | 5.0 - 10.0 |

Part 3: Synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine (Final Product)

Principle & Mechanistic Insight: The final step is the conversion of the 4-oxo group of the quinazolinone to a 4-chloro group. This is a deoxychlorination reaction, most commonly achieved using phosphorus oxychloride (POCl₃).[5][6] The mechanism is more complex than a simple substitution. The quinazolinone, which exists in tautomeric equilibrium with its 4-hydroxyquinazoline form, first acts as a nucleophile, attacking the phosphorus atom of POCl₃. This leads to the formation of a phosphorylated intermediate.[5][7] This intermediate is a much better leaving group than a simple hydroxide. The chloride ion (Cl⁻), present in excess from the POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the phosphorylated group to yield the final 4-chloroquinazoline product.[5][6] The reaction is typically run in neat POCl₃ under reflux, which provides a high concentration of the reagent and the necessary temperature.

Experimental Protocol:

-

CAUTION: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., NaOH solution), add 7-morpholinoquinazolin-4(3H)-one (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is ~7-8. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Dry the crude product under vacuum. If necessary, purify further by column chromatography or recrystallization to yield 4-(4-chloroquinazolin-7-yl)morpholine.

Quantitative Data:

| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. |

| 7-Morpholinoquinazolin-4(3H)-one | 231.25 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.0 - 10.0 |

Overall Synthesis Workflow

The complete three-step synthesis is a robust and linear sequence that efficiently transforms simple starting materials into the desired complex heterocyclic product.

Caption: A three-step workflow for the synthesis of 4-(4-chloroquinazolin-7-yl)morpholine.

References

-

Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

-

Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]

-

Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry, 16(10), 105139. [Link]

-

Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. [Link]

-

ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

-

IOP Publishing. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science. [Link]

-

de Oliveira, C. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 11(52), 32901-32911. [Link]

- Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

-

Sharma, P., & Kumar, V. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 21(11), 2843-2856. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(10), 2674. [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Fluoro-4-quinazolone synthesis - chemicalbook [chemicalbook.com]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 7. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biological Activity of 4-(4-Chloroquinazolin-7-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowns and Inferred Activities of a Niche Quinazoline Derivative

This technical guide delves into the biological landscape of 4-(4-Chloroquinazolin-7-yl)morpholine, a member of the quinazoline family of heterocyclic compounds. It is crucial to establish from the outset that while the broader quinazoline scaffold is extensively studied and lauded for its diverse pharmacological activities, dedicated, in-depth biological studies on this specific derivative are not widely available in peer-reviewed literature. Therefore, this guide adopts a dual approach: it presents the established physicochemical and safety data for 4-(4-Chloroquinazolin-7-yl)morpholine while inferring its potential biological activities and mechanisms of action based on robust data from structurally analogous morpholine-substituted quinazolines. This document is designed to be a foundational resource, providing both a direct understanding of the core molecule and a scientifically-grounded predictive framework for its potential applications in drug discovery and development.

Compound Profile: Physicochemical and Safety Data

4-(4-Chloroquinazolin-7-yl)morpholine is a solid, heterocyclic compound with the molecular formula C₁₂H₁₂ClN₃O and a molecular weight of 249.7 g/mol .[1][2] Its structure is characterized by a quinazoline core, substituted with a chlorine atom at the 4-position and a morpholine ring at the 7-position.

| Property | Value | Source |

| CAS Number | 1334602-74-2 | [1][2] |

| Molecular Formula | C₁₂H₁₂ClN₃O | [1][2] |

| Molecular Weight | 249.7 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Refrigerator | [1] |

Safety Information:

According to available safety data sheets, 4-(4-Chloroquinazolin-7-yl)morpholine is classified as hazardous.[1]

Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthetic Pathway: A Generalized Approach

The synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine, while not explicitly detailed in readily available literature, can be logically deduced from established quinazoline chemistry. A common and effective method involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination and subsequent nucleophilic substitution.

Figure 1: A plausible synthetic workflow for 4-(4-Chloroquinazolin-7-yl)morpholine.

Step-by-Step Protocol:

-

Cyclization: 2-Amino-4-morpholinobenzoic acid is reacted with a suitable cyclizing agent, such as formamide, under elevated temperatures to yield 7-morpholinoquinazolin-4(3H)-one.

-

Chlorination: The resulting quinazolinone is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group at the 4-position to a chlorine atom, yielding the key intermediate, 4-chloro-7-morpholinoquinazoline.

-

Final Product: The target compound, 4-(4-Chloroquinazolin-7-yl)morpholine, is thus obtained.

Postulated Biological Activity: An Analog-Based Perspective

A study on a series of morpholine-substituted quinazoline derivatives revealed potent cytotoxic activity against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and neuroblastoma (SHSY-5Y) cell lines.[3] The IC₅₀ values for some of these analogs were in the low micromolar range, indicating substantial anticancer potential.

Table of Cytotoxicity Data for Analogous Morpholine-Substituted Quinazolines:

| Compound (Analog) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SHSY-5Y IC₅₀ (µM) | Source |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 | [3] |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 | [3] |

Data from a study on analogous compounds, not the title compound.

Predicted Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The quinazoline scaffold is a well-established pharmacophore for the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[4] Many 4-anilinoquinazoline derivatives have been developed as potent and selective EGFR tyrosine kinase inhibitors. Given its structure, 4-(4-Chloroquinazolin-7-yl)morpholine is likely to function as an ATP-competitive inhibitor of one or more protein kinases that are pivotal in cancer cell proliferation and survival signaling pathways.

Mechanistic studies on closely related morpholine-substituted quinazolines have shown that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest, typically at the G1 phase.[3]

Figure 2: Postulated mechanism of action for 4-(4-Chloroquinazolin-7-yl)morpholine.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for key experiments that would be essential in characterizing the biological activity of 4-(4-Chloroquinazolin-7-yl)morpholine, based on protocols used for analogous compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

-

Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, SHSY-5Y) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 4-(4-Chloroquinazolin-7-yl)morpholine in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the compound on cell cycle progression.

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its GI₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the compound at its GI₅₀ concentration for 24 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Conclusion and Future Directions

4-(4-Chloroquinazolin-7-yl)morpholine is a quinazoline derivative with a structural motif strongly associated with anticancer activity, particularly as a kinase inhibitor. While direct biological data for this specific compound is currently limited, the extensive research on analogous morpholine-substituted quinazolines provides a solid foundation for predicting its potential as a cytotoxic agent that induces apoptosis and cell cycle arrest.

Future research should focus on the direct biological evaluation of 4-(4-Chloroquinazolin-7-yl)morpholine. Key areas of investigation include:

-

Broad-panel kinase screening to identify its specific molecular targets.

-

In vitro cytotoxicity testing against a wide range of cancer cell lines to determine its spectrum of activity.

-

In vivo studies in animal models to assess its efficacy, pharmacokinetics, and safety profile.

The insights provided in this guide, combining established data with reasoned extrapolation from closely related compounds, offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel quinazoline derivatives.

References

- Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.

- Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry.

- da Silva, A. C. G., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society.

-

PubChem. 4-(4-Chloroquinazolin-7-yl)morpholine. Retrieved from [Link]

-

Chemsrc. 2-Amino-4-bromobenzoic acid. Retrieved from [Link]

-

Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

- Cunico, W., et al. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. The Scientific World Journal.

- Duval, A. R., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology.

- de la Torre, P., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistryOpen.

- Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

PubChem. 4-(4-Chloroquinazolin-7-yl)-3-methylmorpholine. Retrieved from [Link]

- da Silva, G. O., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity.

- Di, Y., et al. (2014).

- Chandregowda, V., et al. (2009). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Indian Journal of Pharmaceutical Sciences.

- Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry.

- Cateni, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

Sources

- 1. 4-(4-Chloroquinazolin-7-yl)morpholine | 1334602-74-2 [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-Amino-4-bromobenzoic acid | CAS#:20776-50-5 | Chemsrc [chemsrc.com]

- 4. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-(4-Chloroquinazolin-7-yl)morpholine

For the attention of researchers, scientists, and drug development professionals, this guide delineates the probable mechanism of action of the novel compound 4-(4-Chloroquinazolin-7-yl)morpholine. Drawing upon established knowledge of the quinazoline scaffold's role in oncology and the structure-activity relationships of analogous compounds, we present a scientifically grounded hypothesis and a comprehensive framework for its experimental validation. Our approach is rooted in principles of scientific integrity, providing a self-validating system for inquiry.

Part 1: The Quinazoline Core - A Privileged Scaffold in Kinase Inhibition

The quinazoline ring system is a cornerstone in the development of targeted cancer therapies.[1][2] Its rigid, bicyclic structure provides an ideal framework for designing molecules that can competitively bind to the adenosine triphosphate (ATP) pocket of various protein kinases.[3] This competitive inhibition effectively blocks the downstream signaling pathways that are often hijacked by cancer cells to promote their uncontrolled growth, proliferation, and survival.[2][3]

Prominent examples of FDA-approved drugs based on the quinazoline scaffold include gefitinib (Iressa) and erlotinib (Tarceva).[4][5][6] These first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the EGFR gene.[4][7][8] The clinical success of these agents underscores the therapeutic potential of quinazoline derivatives and provides a strong foundation for investigating novel analogues such as 4-(4-Chloroquinazolin-7-yl)morpholine.

Part 2: A Postulated Mechanism of Action - Targeting the EGFR Signaling Cascade

Based on its structural features—a 4-chloroquinazoline core substituted with a morpholine group at the 7-position—we hypothesize that 4-(4-Chloroquinazolin-7-yl)morpholine functions as a tyrosine kinase inhibitor, with a high probability of targeting the epidermal growth factor receptor (EGFR).

The EGFR Signaling Pathway: A Critical Regulator of Cellular Processes

EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[9][10] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.[10] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[10][11] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and malignant transformation.[4][7]

Hypothesized Inhibition by 4-(4-Chloroquinazolin-7-yl)morpholine

We propose that 4-(4-Chloroquinazolin-7-yl)morpholine, like gefitinib and erlotinib, acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. The 4-chloro substitution is a key feature that often contributes to the covalent or reversible binding within the kinase domain. The morpholine moiety at the 7-position can enhance solubility and pharmacokinetic properties, and may also form crucial interactions within the binding pocket.[12][13] By occupying the ATP-binding site, the compound would prevent the phosphorylation of EGFR and subsequently block the activation of downstream pro-survival and proliferative signaling pathways.[7][10] This would ultimately lead to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.

Caption: Experimental workflow for Western blot analysis of EGFR pathway inhibition.

Conclusion

The structural characteristics of 4-(4-Chloroquinazolin-7-yl)morpholine strongly suggest its role as a tyrosine kinase inhibitor, likely targeting the EGFR signaling pathway. The proposed experimental framework provides a robust and logical progression to validate this hypothesis, moving from direct enzymatic inhibition to cellular effects and pathway modulation. The successful execution of these studies will not only elucidate the mechanism of action of this novel compound but also provide critical data for its further development as a potential therapeutic agent. This systematic approach, grounded in established scientific principles, is essential for advancing promising molecules from the laboratory to the clinic.

References

-

Gefitinib - Wikipedia. [Link]

-

How does erlotinib work (mechanism of action)? - Drugs.com. [Link]

-

What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? [Link]

-

(erlotinib) Tablets - accessdata.fda.gov. [Link]

-

Erlotinib - Wikipedia. [Link]

-

The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. [Link]

-

Tarceva (erlotinib): Lung Cancer Drug Facts, Side Effects & Dosage - MedicineNet. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

-

What is the mechanism of Gefitinib? - Patsnap Synapse. [Link]

-

Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]

-

What is Erlotinib Hydrochloride used for? [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases - Hilaris Publisher. [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. [Link]

Sources

- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Gefitinib - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. Erlotinib - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. Iressa (Gefitinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 11. What is Erlotinib Hydrochloride used for? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

In vitro evaluation of 4-(4-Chloroquinazolin-7-yl)morpholine

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(4-Chloroquinazolin-7-yl)morpholine

Executive Summary

The quinazoline core is a privileged scaffold in modern medicinal chemistry, forming the backbone of several FDA-approved anti-cancer therapeutics that primarily function as protein kinase inhibitors.[1][2] This guide presents a comprehensive, multi-phased strategy for the in vitro evaluation of 4-(4-Chloroquinazolin-7-yl)morpholine, a novel compound featuring this key heterocyclic system. As a senior application scientist, this document moves beyond a simple recitation of protocols; it provides the scientific rationale behind the proposed experimental workflow, ensuring that each step logically informs the next. We will progress from broad-spectrum cytotoxicity screening to specific target validation and mechanistic elucidation. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel quinazoline-based compounds for their potential as oncology therapeutics.

The Scientific Premise: Quinazoline as a Kinase-Inhibiting Pharmacophore

The development of targeted cancer therapies has been a landmark achievement in oncology, and quinazoline derivatives have been at the forefront of this revolution.[3] Compounds like Gefitinib and Erlotinib have validated the 4-anilinoquinazoline scaffold as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in many epithelial cancers.[2][4] The core mechanism involves competitive binding at the ATP pocket of the kinase domain, which blocks downstream signaling cascades responsible for cell proliferation and survival.[2]

The subject of this guide, 4-(4-Chloroquinazolin-7-yl)morpholine, possesses two key structural features:

-

The 4-Chloroquinazoline Core: The chlorine atom at the 4-position is a reactive site, often utilized in the synthesis of 4-anilinoquinazolines.[5] Its presence suggests the potential for covalent modification or serves as a precursor for further derivatization, but as a standalone entity, it contributes to the molecule's electrophilic character and potential interactions within a kinase ATP-binding site.

-

The 7-Morpholine Moiety: The morpholine group is a common feature in bioactive molecules, often added to improve solubility and pharmacokinetic properties.[6] Notably, 4-morpholine-quinazoline derivatives have been specifically investigated as potent inhibitors of the PI3K/Akt/mTOR pathway, another critical cancer signaling axis.[7]

Based on this structural analysis, our central hypothesis is that 4-(4-Chloroquinazolin-7-yl)morpholine functions as an anti-proliferative agent by inhibiting one or more protein kinases crucial for cancer cell survival, such as EGFR or PI3K.

A Multi-Phased Strategy for In Vitro Characterization

A logical, phased approach is critical to efficiently evaluate a novel compound. This ensures that resource-intensive mechanistic studies are only performed after initial efficacy has been established. The proposed workflow is designed to systematically answer key questions: Does the compound kill cancer cells? What is its primary molecular target? How does it exert its cytotoxic effects?

Caption: A logical workflow for characterizing a novel anti-cancer compound.

Phase I: Primary Anti-Proliferative Screening

The foundational step is to determine if the compound exhibits cytotoxic or cytostatic activity against a panel of human cancer cell lines.[8] A broad panel is recommended to identify potential tissue-specific sensitivities.

Recommended Cell Line Panel

The choice of cell lines should be rational, encompassing different cancer types and, where known, different genetic backgrounds (e.g., EGFR mutation status).

| Cell Line | Cancer Type | Rationale for Inclusion |

| A549 | Non-Small Cell Lung Cancer | Wild-type EGFR; commonly used benchmark.[9][10] |

| NCI-H1975 | Non-Small Cell Lung Cancer | Carries L858R/T790M EGFR mutations, resistant to 1st gen inhibitors.[11] |

| MCF-7 | Breast Adenocarcinoma | ER-positive; standard for breast cancer studies.[10][12] |

| PC-3 | Prostate Cancer | Androgen-independent; represents advanced disease.[9] |

| HCT-116 | Colorectal Carcinoma | A standard model for gastrointestinal cancers.[13] |

| MRC-5 | Normal Lung Fibroblast | Non-cancerous control for selectivity assessment.[10] |

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[15]

Materials:

-

Selected cancer cell lines

-

Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)

-

96-well flat-bottom plates

-

4-(4-Chloroquinazolin-7-yl)morpholine (stock solution in 100% DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of 4-(4-Chloroquinazolin-7-yl)morpholine in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the medium containing the compound dilutions.

-

Controls: Include wells with "vehicle control" (medium + 0.5% DMSO) and "untreated control" (medium only). A positive control like Gefitinib is also recommended.

-

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will form visible purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of 100% DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting percent viability against the log of the compound concentration and fitting the data to a non-linear dose-response curve.

Percent Viability (%) = (Absorbance_Sample / Absorbance_VehicleControl) * 100

The resulting IC₅₀ values should be tabulated for clear comparison across cell lines.

| Compound | A549 IC₅₀ (µM) | NCI-H1975 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| 4-(4-Chloroquinazolin-7-yl)morpholine | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Gefitinib (Control) | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Phase II: Target Deconvolution and Validation

If the compound shows potent cytotoxicity (typically IC₅₀ < 10 µM) in Phase I, the next step is to identify its molecular target. Based on the quinazoline scaffold, a kinase inhibition profile is the most logical starting point.[3][17]

Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

Cell-free enzymatic assays directly measure the ability of a compound to inhibit a purified kinase. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction. Less ADP signifies greater inhibition.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Purified recombinant kinases (e.g., EGFR, VEGFR2, PI3Kα)

-

Corresponding kinase-specific substrates

-

4-(4-Chloroquinazolin-7-yl)morpholine

-

Staurosporine or a relevant approved drug (e.g., Gefitinib for EGFR) as a positive control

Procedure:

-

Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and serial dilutions of the test compound in a kinase reaction buffer.

-

Incubation: Incubate the reaction at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

-

Signal Measurement: Measure luminescence with a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.

Data Analysis and Presentation

Kinase activity is calculated relative to a no-inhibitor control. IC₅₀ values are determined by plotting percent kinase activity against the log of the compound concentration.

| Kinase Target | 4-(4-Chloroquinazolin-7-yl)morpholine IC₅₀ (nM) | Control Inhibitor IC₅₀ (nM) |

| EGFR | Experimental Value | Gefitinib Value |

| VEGFR2 | Experimental Value | Sorafenib Value |

| PI3Kα | Experimental Value | Alpelisib Value |

| c-Src | Experimental Value | Dasatinib Value |

Phase III: Elucidating the Cellular Mechanism of Action

Once a primary molecular target is identified, it's crucial to confirm that the compound engages this target within a cellular environment and to understand the downstream consequences.

Target Engagement: Western Blot Analysis

Western blotting can visualize the phosphorylation status of the target kinase and its downstream effectors. Inhibition of the kinase should lead to a decrease in its phosphorylated (active) form.

Caption: Hypothesized inhibition of the EGFR-PI3K-Akt signaling pathway.

Protocol Outline:

-

Cell Treatment: Treat a sensitive cell line (e.g., A549) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 6-24 hours).

-

Lysate Preparation: Lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by size using gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the ratio of phosphorylated to total protein indicates target inhibition.[11]

Cellular Fate: Cell Cycle and Apoptosis Analysis

Inhibition of critical survival pathways often leads to cell cycle arrest or programmed cell death (apoptosis). Flow cytometry is the standard technique for these analyses.

Cell Cycle Analysis Protocol:

-

Treat cells with the compound for 24-48 hours.

-

Harvest and fix the cells in cold 70% ethanol.

-

Stain the cellular DNA with a fluorescent dye like propidium iodide (PI).

-

Analyze the DNA content of individual cells by flow cytometry. An accumulation of cells in a specific phase (e.g., G1 or G2/M) indicates cell cycle arrest.[18]

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the compound for a predetermined time.

-

Harvest the cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Stain with FITC-conjugated Annexin V (detects early apoptotic cells) and PI (detects late apoptotic/necrotic cells).

-

Analyze the stained cell population by flow cytometry to quantify the percentage of apoptotic cells.

Conclusion and Forward Outlook

This technical guide outlines a rigorous, hypothesis-driven framework for the comprehensive in vitro evaluation of 4-(4-Chloroquinazolin-7-yl)morpholine. By progressing from broad phenotypic screening to specific target validation and mechanistic studies, researchers can build a robust data package to support the compound's potential as a novel anti-cancer agent. Positive and compelling results from this workflow—demonstrating potent and selective cancer cell killing via a well-defined mechanism—would provide a strong rationale for advancing the compound into more complex pre-clinical models, including 3D cell culture and in vivo animal studies.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Cytotoxic assays for screening anticancer agents. (2006, July 15). PubMed. Retrieved January 6, 2026, from [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). MDPI. Retrieved January 6, 2026, from [Link]

-

Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

-

Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017, April 1). PubMed. Retrieved January 6, 2026, from [Link]

-

Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. (2023, March 1). Biomedical Journal of Scientific & Technical Research. Retrieved January 6, 2026, from [Link]

-

The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. (2004, April 1). AACR Journals. Retrieved January 6, 2026, from [Link]

-

Cytotoxicity Assays. (n.d.). Boster Bio. Retrieved January 6, 2026, from [Link]

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

-

Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020, September 23). Vietnam Journal of Science and Technology. Retrieved January 6, 2026, from [Link]

-

Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022, November 22). NIH. Retrieved January 6, 2026, from [Link]

-

Quinazoline. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012, March 2). NIH. Retrieved January 6, 2026, from [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]

-

Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

(PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2025, August 9). ResearchGate. Retrieved January 6, 2026, from [Link]

-

4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). Frontiers. Retrieved January 6, 2026, from [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI. Retrieved January 6, 2026, from [Link]

-

Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012, July 27). PubMed. Retrieved January 6, 2026, from [Link]

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). NIH. Retrieved January 6, 2026, from [Link]

Sources

- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 13. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). | Semantic Scholar [semanticscholar.org]

- 14. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

4-(4-Chloroquinazolin-7-yl)morpholine: A Technical Guide to Its Potential as a Kinase Inhibitor

Foreword: The Quinazoline Scaffold - A Cornerstone in Kinase Inhibition

The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in oncogenic signaling. Among the myriad of scaffolds explored in medicinal chemistry, the quinazoline nucleus has emerged as a "privileged" structure, forming the core of numerous clinically approved kinase inhibitors.[1][2] Its rigid bicyclic system provides a versatile framework for orienting substituents to interact with the ATP-binding pocket of various kinases.[3] Marketed drugs such as gefitinib, erlotinib, and lapatinib, all potent EGFR inhibitors, underscore the therapeutic success of the 4-anilinoquinazoline scaffold.[3][4] This guide delves into the potential of a specific quinazoline derivative, 4-(4-Chloroquinazolin-7-yl)morpholine, as a kinase inhibitor, leveraging established structure-activity relationships and proposing a comprehensive framework for its scientific evaluation.

Introduction: The Rationale for Investigating 4-(4-Chloroquinazolin-7-yl)morpholine

The subject of this technical guide, 4-(4-Chloroquinazolin-7-yl)morpholine, is a molecule that combines the well-established quinazoline core with a morpholine moiety at the 7-position. While direct, extensive research on this specific compound as a kinase inhibitor is not yet prevalent in publicly accessible literature, its structural components strongly suggest a high potential for activity, particularly against the Phosphoinositide 3-kinase (PI3K) pathway.

Substituted 4-morpholine-quinazolines have been identified as potent anticancer agents that resemble typical PI3K inhibitor scaffolds.[4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[5] Therefore, the development of inhibitors targeting this pathway is a major focus of cancer drug discovery. The morpholine group, a common heterocycle in medicinal chemistry, is known to improve the pharmacokinetic properties of drug candidates.[6]

This guide will, therefore, explore the hypothesis that 4-(4-Chloroquinazolin-7-yl)morpholine acts as a PI3K inhibitor. We will dissect its synthesis, propose a mechanism of action based on its structural analogues, and provide detailed, actionable protocols for its comprehensive evaluation as a novel kinase inhibitor.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a therapeutic agent.

| Property | Value | Source |

| Molecular Formula | C12H12ClN3O | [7] |

| Molecular Weight | 249.7 g/mol | [7] |

| CAS Number | 1334602-74-2 | [7] |

| Appearance | Solid | Vendor Data |

| Purity | Typically >95% | Vendor Data |

| Storage | Refrigerator | Vendor Data |

Synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine

The synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine can be approached through established methods for the construction of substituted quinazolines. A plausible synthetic route is outlined below, based on common organic chemistry principles and literature precedents for similar structures.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-(4-Chloroquinazolin-7-yl)morpholine.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 4-chloro-7-fluoroquinazoline (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add morpholine (1.2 equivalents) and a mild inorganic base like potassium carbonate (K2CO3) (2 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate of the crude product is expected to form.

-

Purification: Collect the solid by filtration, wash with water, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(4-Chloroquinazolin-7-yl)morpholine.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Based on the structure-activity relationships of similar 4-morpholino-quinazoline derivatives, it is hypothesized that 4-(4-Chloroquinazolin-7-yl)morpholine functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway.[4] Specifically, it is proposed to be a selective inhibitor of the p110α isoform of PI3K.[8][9]

Signaling Pathway Overview

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

The proposed mechanism involves the binding of 4-(4-Chloroquinazolin-7-yl)morpholine to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of a key signaling event would lead to the downstream inactivation of Akt and mTOR, ultimately resulting in the inhibition of cell growth and proliferation.

Experimental Evaluation: A Roadmap for Researchers

To rigorously validate the kinase inhibitory potential of 4-(4-Chloroquinazolin-7-yl)morpholine, a series of well-defined experiments are necessary.

In Vitro Kinase Inhibition Assays

The primary step is to determine the direct inhibitory effect of the compound on a panel of kinases.

Caption: Workflow for in vitro kinase inhibition assay.

-

Reagents and Materials:

-

Purified recombinant human PI3Kα enzyme.

-

PIP2 substrate.

-

ATP.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

384-well white plates.

-

4-(4-Chloroquinazolin-7-yl)morpholine stock solution in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of 4-(4-Chloroquinazolin-7-yl)morpholine in a suitable assay buffer.

-

In a 384-well plate, add the diluted compound, PI3Kα enzyme, and PIP2 substrate.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

-

Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Self-Validation:

-

Include a known PI3Kα inhibitor (e.g., Alpelisib) as a positive control.

-

Include a no-enzyme control and a no-compound (DMSO) control.

-

Run the assay in triplicate to ensure reproducibility.

-

Cell-Based Assays

To assess the compound's activity in a biological context, cell-based assays are crucial.

Protocol: MTT Assay

-

Cell Lines: Use a panel of cancer cell lines with known PIK3CA mutation status (e.g., MCF-7, HCT-116).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 4-(4-Chloroquinazolin-7-yl)morpholine for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm.

-

Calculate the cell viability and determine the GI50 (concentration for 50% growth inhibition).

-

Protocol: Western Blot Analysis

-

Procedure:

-

Treat cancer cells with varying concentrations of 4-(4-Chloroquinazolin-7-yl)morpholine for a specified time (e.g., 2, 6, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway, including phosphorylated Akt (p-Akt at Ser473) and total Akt.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-